molecular formula C7H11IN2 B12649335 1-sec-Butyl-5-iodo-1H-imidazole

1-sec-Butyl-5-iodo-1H-imidazole

Cat. No.: B12649335
M. Wt: 250.08 g/mol
InChI Key: DEOYMCLTQGDLDB-UHFFFAOYSA-N
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Description

1-sec-Butyl-5-iodo-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-sec-Butyl-5-iodo-1H-imidazole typically involves the iodination of a pre-formed imidazole ring. One common method is the reaction of 1-sec-butylimidazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-sec-Butyl-5-iodo-1H-imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions like Suzuki or Sonogashira coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or alkoxide in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 1-sec-butyl-5-azido-1H-imidazole, while a Suzuki coupling reaction could produce a biaryl imidazole derivative.

Scientific Research Applications

1-sec-Butyl-5-iodo-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or catalysts.

Mechanism of Action

The mechanism of action of 1-sec-Butyl-5-iodo-1H-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The iodine atom can participate in halogen bonding, while the imidazole ring can engage in hydrogen bonding or π-π interactions with target molecules. These interactions can influence the compound’s biological activity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-sec-Butyl-5-chloro-1H-imidazole
  • 1-sec-Butyl-5-bromo-1H-imidazole
  • 1-sec-Butyl-5-fluoro-1H-imidazole

Uniqueness

1-sec-Butyl-5-iodo-1H-imidazole is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity. Iodine is larger and more polarizable than other halogens, which can enhance the compound’s ability to participate in halogen bonding and other interactions. This can lead to different reactivity patterns and potentially unique applications compared to its chloro, bromo, and fluoro analogs.

Properties

Molecular Formula

C7H11IN2

Molecular Weight

250.08 g/mol

IUPAC Name

1-butan-2-yl-5-iodoimidazole

InChI

InChI=1S/C7H11IN2/c1-3-6(2)10-5-9-4-7(10)8/h4-6H,3H2,1-2H3

InChI Key

DEOYMCLTQGDLDB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C=NC=C1I

Origin of Product

United States

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